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For Researchers, Scientists, and Drug Development Professionals

Introduction
CL 218 ,872 is a triazolopyridazine compound that acts as a selective ligand for the

benzodiazepine receptor subtype BZ1, which is primarily characterized by the presence of the

α1 subunit of the GABA-A receptor.[1][2] It exhibits anxiolytic, sedative, and anticonvulsant

properties in preclinical rodent models.[1][3] These characteristics make CL 218 ,872 a

valuable pharmacological tool for investigating the role of the GABA-A α1 subunit in anxiety

and related neuropsychiatric disorders.

This document provides detailed application notes and protocols for utilizing CL 218 ,872 in a

common behavioral assay for anxiety: the elevated plus maze (EPM).

Data Presentation: Quantitative Effects of CL 218
,872
The following tables summarize the dose-dependent effects of CL 218 ,872 observed in various

behavioral and physiological assays in rodents.

Table 1: Anxiolytic and Sedative Effects of CL 218 ,872 in Rodents
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Species Assay
Route of
Administrat
ion

Dose Range
Observed
Effect

Reference

Rat
Locomotor

Activity
Oral (p.o.) 5-20 mg/kg

Reduced

locomotor

activity, head-

dipping, and

rearing.

[1]

Rat
Holeboard

Test
Not Specified 10 mg/kg

Significantly

sedative

(decreased

locomotor

activity and

head-

dipping).

[4]

Mouse

Footshock-

Induced

Fighting

Oral (p.o.)
ED₅₀ of 58

mg/kg

Inhibition of

fighting

behavior.

[1]

Mouse
Holeboard

Test
Not Specified 10 mg/kg

Significantly

sedative

(decreased

locomotor

activity and

head-

dipping).

[4]

Squirrel

Monkey

Fixed-Interval

Responding

Intravenous

(i.v.)
0.3-3.0 mg/kg

Dose-related

increases in

the rate of

responding.

[5]

Table 2: Anticonvulsant Effects of CL 218 ,872 in Rodents
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Species Assay
Route of
Administrat
ion

Dose Range
Observed
Effect

Reference

Rat

Amygdaloid-

Kindled

Seizures

Not Specified
5, 10, and 20

mg/kg

Retarded

development

of kindled

seizures in a

dose-

dependent

manner.

[2]

Mouse

Picrotoxin-

Induced

Seizures

Not Specified 0.5-7.5 mg/kg

Proconvulsan

t effects when

combined

with

subconvulsan

t doses of

picrotoxin.

Mouse

Pentetrazol-

Induced

Seizures

Not Specified 20-60 mg/kg

Counteracted

seizures

caused by

pentetrazol.

Signaling Pathway of CL 218 ,872
CL 218 ,872 exerts its effects by acting as a partial agonist at the benzodiazepine binding site

on the GABA-A receptor, with selectivity for the α1 subunit.[6] The binding of CL 218 ,872

allosterically modulates the receptor, increasing the affinity of the main inhibitory

neurotransmitter, GABA. This enhanced GABA binding leads to a more frequent opening of the

receptor's intrinsic chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes

the neuron, making it less likely to fire an action potential and thus producing an inhibitory

effect on neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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